molecular formula C7H12FNO2 B1381771 methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate CAS No. 1860033-52-8

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate

Cat. No.: B1381771
CAS No.: 1860033-52-8
M. Wt: 161.17 g/mol
InChI Key: MWJBLNRWWBKFAL-LURJTMIESA-N
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Description

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the azetidine ring, which is further esterified with a carboxylic acid methyl ester. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoroethyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, ethyl derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluoroethyl groups on biological activity.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring structure may also play a role in modulating the compound’s biological activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-Chloroethyl)-2-azetidinecarboxylic acid methyl ester
  • (2S)-1-(2-Bromoethyl)-2-azetidinecarboxylic acid methyl ester
  • (2S)-1-(2-Iodoethyl)-2-azetidinecarboxylic acid methyl ester

Uniqueness

The presence of the fluoroethyl group in methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, compared to its chloro, bromo, and iodo counterparts. These features make it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBLNRWWBKFAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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